![molecular formula C28H33N3 B10882892 9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole](/img/structure/B10882892.png)
9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole typically involves multi-step organic reactions. One common method includes the alkylation of carbazole with an appropriate alkyl halide, followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the carbazole ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated reagents like bromoethane (C2H5Br) in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
9-Ethylcarbazole: A simpler derivative of carbazole with similar structural features but lacking the piperazine moiety.
3-(Piperazin-1-yl)carbazole: Another carbazole derivative with a piperazine group but different alkyl substituents.
Uniqueness
9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole is unique due to its specific combination of the carbazole core, piperazine moiety, and ethyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C28H33N3 |
|---|---|
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
9-ethyl-3-[[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methyl]carbazole |
InChI |
InChI=1S/C28H33N3/c1-3-22-9-11-23(12-10-22)20-29-15-17-30(18-16-29)21-24-13-14-28-26(19-24)25-7-5-6-8-27(25)31(28)4-2/h5-14,19H,3-4,15-18,20-21H2,1-2H3 |
Clave InChI |
ZQSGNJCMZDFONK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


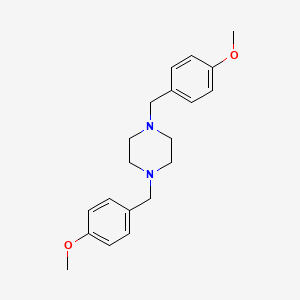
![N-[(2-chlorophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10882814.png)
![methyl [(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882823.png)
![8-Ethyl-5-oxo-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10882828.png)
![3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B10882845.png)
![2-({2-[(4-Nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10882850.png)
![3-[(4-Bromophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B10882858.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide](/img/structure/B10882867.png)
![2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B10882873.png)
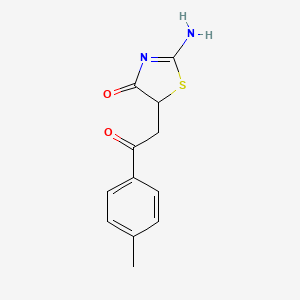
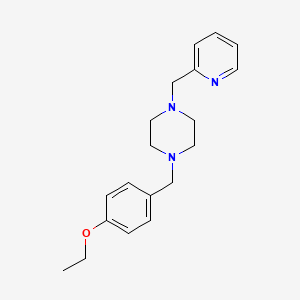
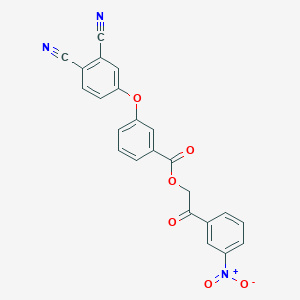
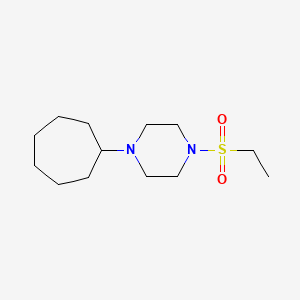
![2-{4-[(4-Fluorophenyl)carbonyl]phenoxy}-1-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B10882903.png)
